molecular formula C23H31N5O2 B11293937 6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11293937
M. Wt: 409.5 g/mol
InChI Key: AFMAXVYHYLNVMN-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines an imidazo[1,2-g]purine core with various substituents

Preparation Methods

The synthesis of 8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the heptyl group: This can be done using a Grignard reaction or other alkylation methods.

    Methylation: The final step involves methylation of the nitrogen atom in the imidazo[1,2-g]purine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to control the reaction rates and yields.

Scientific Research Applications

8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and diabetes. Its unique structure allows it to interact with specific biological targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

    8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has an ethoxy group instead of an ethyl group, which can affect its reactivity and interactions.

    8-(4-methylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The presence of a methyl group instead of a heptyl group can influence its solubility and biological activity.

The uniqueness of 8-(4-ethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H31N5O2/c1-4-6-7-8-9-14-28-21(29)19-20(25(3)23(28)30)24-22-26(15-16-27(19)22)18-12-10-17(5-2)11-13-18/h10-13H,4-9,14-16H2,1-3H3

InChI Key

AFMAXVYHYLNVMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

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